molecular formula C12H18FNO B13254867 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13254867
M. Wt: 211.28 g/mol
InChI Key: ARVDWNYJNBELEX-UHFFFAOYSA-N
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Description

This compound is a secondary amino alcohol characterized by a 4-fluoro-3-methylphenylmethyl group attached to a 2-methylpropan-1-ol backbone. The fluorine atom and methyl substitution on the aromatic ring likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs. The amino alcohol moiety may confer chiral properties, influencing interactions with biological targets.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

ARVDWNYJNBELEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)(C)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of certain medical conditions, including respiratory disorders and hypertension.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or enzymes. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol and analogous compounds from the evidence:

Compound Name Key Structural Features Functional Implications Source
Target Compound : 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol - 4-Fluoro-3-methylphenyl group
- Secondary amine linked to 2-methylpropan-1-ol
- Enhanced lipophilicity due to fluorine and methyl groups
- Potential stereochemical activity
N/A
: 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl ester derivative - Ester group instead of amino alcohol
- Benzyloxycarbonyl-protected amine
- Lower polarity due to ester
- Likely prodrug with delayed hydrolysis kinetics
: 1-{[(4-Fluorophenyl)methyl][...]amino}-3-(2-methylphenoxy)propan-2-ol - Additional naphthalene-oxymethyl substituent
- Phenoxy group at C3
- Increased π-π stacking potential (naphthalene)
- Altered receptor binding vs. methylpropanol backbone
: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethanol - Methoxy group on aromatic ring
- Primary amine and ethanol backbone
- Reduced metabolic stability vs. fluoro analogs
- Polar interactions via hydroxyl and amine groups
: 2-(4-Fluoro-3-methylphenyl)-1,3,4-oxadiazole - Oxadiazole ring replaces amino alcohol
- Rigid heterocyclic core
- Enhanced electron-withdrawing effects
- Possible hydrogen bonding via N atoms

Key Findings:

Substituent Effects: The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and steric hindrance, contrasting with ’s naphthalene system (higher hydrophobicity) and ’s methoxy group (higher polarity) . The amino alcohol moiety may enable hydrogen bonding, similar to compounds in and , but with distinct stereochemical outcomes due to methyl branching .

Biological Relevance: Compounds with fluoro-aromatic groups (e.g., ) often exhibit improved bioavailability and target affinity compared to non-fluorinated analogs. The target compound’s methylpropanol backbone could enhance solubility relative to ’s oxadiazole .

Synthetic Considerations: The ester derivative in highlights a common prodrug strategy, whereas the target compound’s amino alcohol structure may require chiral synthesis techniques, as seen in ’s stereoisomer characterizations .

Biological Activity

2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol, with the molecular formula C12H18FNO, is a fluorinated derivative of phenylpropanolamine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
IUPAC Name 2-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-1-ol
InChI Key ARVDWNYJNBELEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CNC(C)(C)CO)F

The biological activity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol can be attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to specific receptors, potentially modulating neurotransmitter activity and influencing physiological processes. This compound may act as an agonist or antagonist at certain receptors, which is crucial for its therapeutic effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Respiratory Effects : Given its structural similarity to other compounds used in respiratory therapies, this compound is being explored for potential applications in treating respiratory disorders.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro tests have demonstrated that the compound shows significant antibacterial activity against various strains of bacteria. For example, a study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.
  • Anti-inflammatory Research : A study highlighted in Frontiers in Pharmacology examined the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential mechanism for its therapeutic application in inflammatory diseases.
  • Pharmacological Investigations : Various pharmacological studies have utilized molecular docking techniques to assess the binding affinity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol to different receptors. These studies have identified potential targets such as adrenergic and serotonin receptors, indicating a broad spectrum of possible pharmacological effects.

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